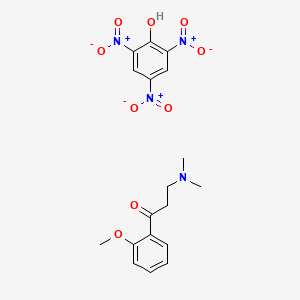
3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate typically involves the reaction of 2-methoxyphenylacetonitrile with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the picrate moiety, typically through nitration reactions involving picric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone
- 2-Methoxyphenyl isocyanate
- 3-(2-Methoxyphenyl)propionic acid
Uniqueness
3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate is unique due to the presence of the picrate moiety, which imparts distinct chemical properties and reactivity. The combination of the dimethylamino, methoxyphenyl, and picrate groups makes this compound versatile for various applications and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
16931-85-4 |
|---|---|
Molekularformel |
C18H20N4O9 |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-(2-methoxyphenyl)propan-1-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H17NO2.C6H3N3O7/c1-13(2)9-8-11(14)10-6-4-5-7-12(10)15-3;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,8-9H2,1-3H3;1-2,10H |
InChI-Schlüssel |
MXFMBXJAKDADJU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)C1=CC=CC=C1OC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


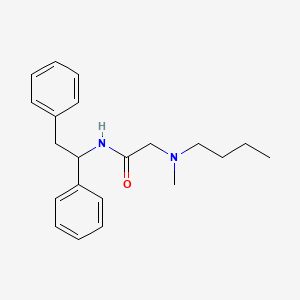
![ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961751.png)

![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one](/img/structure/B11961776.png)
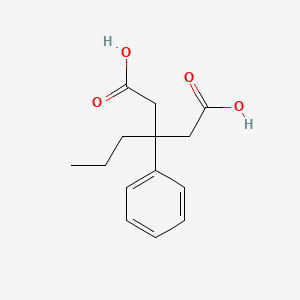
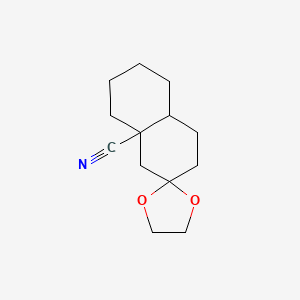
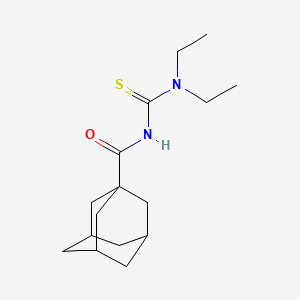

![Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate](/img/structure/B11961797.png)


![N,N'-hexane-1,6-diylbis[3-(ethenylsulfonyl)propanamide]](/img/structure/B11961821.png)
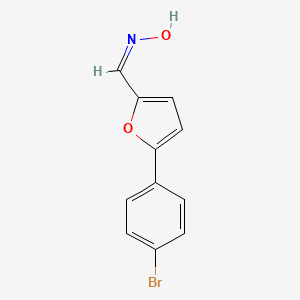
![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]acetic acid](/img/structure/B11961829.png)
